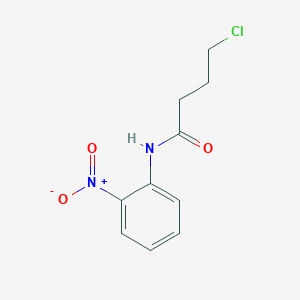

4-chloro-N-(2-nitrophenyl)butanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11ClN2O3 |

|---|---|

Molecular Weight |

242.66 g/mol |

IUPAC Name |

4-chloro-N-(2-nitrophenyl)butanamide |

InChI |

InChI=1S/C10H11ClN2O3/c11-7-3-6-10(14)12-8-4-1-2-5-9(8)13(15)16/h1-2,4-5H,3,6-7H2,(H,12,14) |

InChI Key |

DDLUELRIEMDZDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCCCl)[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization Within the Landscape of Substituted Butanamide Derivatives

The butanamide (also known as butyramide) scaffold is a core structure in a multitude of biologically active compounds. wikipedia.org Derivatives of butanamide have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this chemical framework. wikipedia.org The specific substitutions on the amide nitrogen and the butanoyl chain are critical in defining the pharmacological profile of these molecules.

A prominent example of a therapeutically successful N-substituted butanamide derivative is Levetiracetam. wikipedia.orgtandfonline.com This compound, which features a pyrrolidone ring attached to the butanamide structure, is a widely prescribed antiepileptic drug. wikipedia.orghstalks.com Discovered in the early 1990s, its unique mechanism of action involves binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), which distinguishes it from other anti-seizure medications. tandfonline.comhstalks.com The success of Levetiracetam underscores the potential of N-substituted butanamides as modulators of central nervous system targets. nih.gov

Research into butanamide derivatives extends beyond neurology. Various compounds incorporating this structure have been explored for their potential as anticonvulsants and as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in cell proliferation and differentiation. wikipedia.org

Table 2: Examples of Biologically Active Substituted Butanamide Derivatives

| Compound Class | Example Application | Mechanism of Action (if known) |

|---|---|---|

| N-Substituted Pyrrolidone Butanamides | Antiepileptic (e.g., Levetiracetam) wikipedia.orgtandfonline.com | Ligand for synaptic vesicle glycoprotein 2A (SV2A) tandfonline.com |

| General Butanamide Derivatives | Anticonvulsant Activity wikipedia.org | Varies based on substitution |

| General Butanamide Derivatives | Histone Deacetylase (HDAC) Inhibition wikipedia.org | Enzyme inhibition |

Chemical Significance of Halogenated and Nitrophenyl Moiety Incorporation in Amide Structures

The inclusion of specific functional groups, such as halogens and nitrophenyl moieties, is a deliberate strategy in chemical synthesis and drug design to modulate a molecule's properties.

The nitrophenyl group is a particularly versatile moiety in medicinal chemistry and organic synthesis. The nitro group (–NO₂) is strongly electron-withdrawing, which influences the electronic environment of the aromatic ring and the adjacent amide bond. While often considered a "structural alert" or toxicophore due to potential metabolic reduction into reactive intermediates, this same property is harnessed for therapeutic benefit. svedbergopen.comnih.govacs.org Numerous nitro-containing drugs function as prodrugs that undergo bioreductive activation to exert their effects, a mechanism particularly useful in developing antibacterial, antiparasitic, and anticancer agents. nih.govacs.orgmdpi.com Furthermore, in synthetic chemistry, the nitro group is a valuable functional handle. It can be readily reduced to an amino group (–NH₂), providing a site for further molecular elaboration and the synthesis of more complex structures.

Historical Development of N Substituted Butanamides in Medicinal Chemistry and Organic Synthesis Research

The history of N-substituted butanamides is intrinsically linked to the broader evolution of medicinal chemistry. The field transitioned from relying on natural sources to the era of synthetic drugs in the mid-to-late 19th century. ucdavis.edu Early synthetic analgesics and antipyretics were often simple derivatives of organic chemicals sourced from coal tar. ucdavis.edu Throughout the 20th century, drug discovery advanced through the identification of new drug structures and, later, the application of techniques like molecular modeling and high-throughput screening. nih.gov

Within this historical context, the formation of the amide bond has remained one of the most fundamental and frequently utilized reactions in pharmaceutical chemistry. The stability and structural role of the amide linkage make it a cornerstone of countless drug molecules.

The development of N-substituted butanamides as a distinct class of therapeutic agents is well-exemplified by the discovery of Levetiracetam. Synthesized in the 1970s, its potential as an anti-seizure agent was identified through screening in the 1990s. tandfonline.comnih.gov The drug's development marked a significant moment, as it was found to be effective in animal models where traditional screening tests for anticonvulsants had failed. nih.gov This challenged the prevailing dogmas of anti-seizure drug discovery at the time and highlighted the importance of exploring novel mechanisms of action. tandfonline.com Levetiracetam was approved for medical use in the United States in 1999 and has since become one of the most widely prescribed newer antiepileptic drugs, illustrating the modern therapeutic impact of this compound class. wikipedia.org

Current Research Trajectories and Future Prospects for 4 Chloro N 2 Nitrophenyl Butanamide Studies

Strategic Design of Synthetic Routes to Access the Butanamide Core

The construction of the this compound molecule can be approached through several strategic synthetic routes. The primary goal is the efficient formation of the central amide bond and the introduction of the specific chloro and nitro functionalities.

The most direct and widely employed method for synthesizing N-aryl amides is the acylation of an aniline (B41778) derivative. In the context of this compound, this involves the reaction of 2-nitroaniline (B44862) with a suitable 4-chlorobutanoyl derivative. The general reaction is an example of nucleophilic acyl substitution.

The butanoyl derivative is typically an activated form of 4-chlorobutanoic acid, such as:

4-chlorobutanoyl chloride: This highly reactive acyl chloride readily reacts with the amino group of 2-nitroaniline. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

4-chlorobutanoic acid with a coupling agent: Modern amidation protocols often avoid the use of acyl chlorides by employing coupling agents to activate the carboxylic acid in situ. ucl.ac.uk Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve yields. nih.govchemicalbook.com

The nucleophilicity of the aniline is a critical factor. The presence of the electron-withdrawing nitro group at the ortho position of 2-nitroaniline significantly decreases the electron density on the nitrogen atom, making it a weaker nucleophile compared to aniline. Consequently, more forcing reaction conditions or more potent acylating agents may be required to achieve high conversion.

Enzymatic approaches, such as using lipases, also offer a green alternative for the amidation of anilines, potentially operating under milder conditions. mdpi.com

The formation of the amide bond is fundamentally a nucleophilic substitution reaction at the carbonyl carbon of the butanoyl derivative. libretexts.org The mechanism involves the nucleophilic attack of the nitrogen atom of 2-nitroaniline on the electrophilic carbonyl carbon of the acylating agent (e.g., 4-chlorobutanoyl chloride). This attack forms a tetrahedral intermediate.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all starting materials, offer an efficient pathway to complex molecules. rug.nlpharmaxchange.info While a direct one-pot synthesis of this compound from simple precursors via a known MCR is not standard, MCRs can be used to generate complex butanamide frameworks and analogues.

For instance, the Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov A hypothetical Ugi reaction to generate a related butanamide scaffold could involve:

Amine: 2-nitroaniline

Carbonyl: An aldehyde or ketone

Carboxylic Acid: A chloro-substituted acid

Isocyanide: A suitable isocyanide

This strategy is particularly powerful in medicinal chemistry for rapidly generating libraries of structurally diverse amides for biological screening. nih.govnih.gov The Passerini reaction is another isocyanide-based MCR that yields α-acyloxy amides and could be adapted to create related structures. pharmaxchange.infonih.gov

The strategic introduction of the chloro and nitrophenyl groups can be timed at different stages of the synthesis, representing a sequential approach.

Pathway 1: Late-Stage Functionalization

Amidation: React aniline with 4-chlorobutanoyl chloride to form 4-chloro-N-phenylbutanamide.

Nitration: Perform electrophilic aromatic substitution (nitration) on the N-phenylbutanamide ring using a nitrating mixture (e.g., HNO₃/H₂SO₄). This step presents significant challenges regarding regioselectivity. The butanamide group is an ortho-, para-director, meaning the primary products would be 4-chloro-N-(4-nitrophenyl)butanamide and this compound, along with potential dinitrated byproducts. Separating the ortho-isomer from the para-isomer would be necessary.

Pathway 2: Early-Stage Functionalization (Preferred)

Start with a pre-functionalized aniline: Begin with 2-nitroaniline, where the nitro group is already in the desired position.

Amidation: Acylate 2-nitroaniline with 4-chlorobutanoyl chloride or 4-chlorobutanoic acid (with an activating agent). This is the most convergent and regioselective route, as the positions of the substituents are fixed from the start.

This latter pathway is generally superior due to its directness and avoidance of isomeric separation issues. Similar strategies are employed in the synthesis of other complex molecules where sequential reactions define the final architecture. organic-chemistry.orgnih.gov For example, the synthesis of a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, also proceeds by first acylating p-nitroaniline, followed by a subsequent methylation step. google.com

Investigation of Reaction Mechanisms and Kinetics

Understanding the reaction kinetics and mechanisms is crucial for optimizing reaction conditions and maximizing yield.

The key step in the synthesis is the amidation reaction, which follows second-order kinetics—first order with respect to the aniline and first order with respect to the acylating agent. The rate of this reaction is highly dependent on the electronic properties of the substituents on the aniline ring.

Kinetic studies on the reactions of substituted anilines with various electrophiles consistently show that electron-withdrawing groups decrease the reaction rate, while electron-donating groups increase it. koreascience.krrsc.org This can be quantified using the Hammett equation:

log(k/k₀) = ρσ

where k is the rate constant for the substituted aniline, k₀ is the rate constant for aniline, ρ (rho) is the reaction constant (a measure of the reaction's sensitivity to substituent effects), and σ (sigma) is the substituent constant. For the acylation of anilines, ρ is negative, indicating that electron-donating groups (with negative σ values) accelerate the reaction. The ortho-nitro group in 2-nitroaniline has a large positive σ value, signifying its strong electron-withdrawing nature, which leads to a significantly slower reaction rate compared to unsubstituted aniline.

Bronsted-type plots, which correlate the logarithm of the rate constant with the pKa of the conjugate acid of the aniline, are often linear for a series of related nucleophiles, indicating a consistent reaction mechanism. koreascience.kr Curvature in such plots can suggest a change in the rate-determining step, for instance, from the formation of the tetrahedral intermediate to its breakdown. researchgate.net

Below is a table illustrating the effect of substituents on the rate constants for the reaction of substituted anilines with an electrophile, demonstrating the rate-retarding effect of the nitro group.

| Substituent (on Aniline) | pKa of Conjugate Acid | Relative Rate Constant (k_rel) |

|---|---|---|

| 4-OCH₃ | 5.34 | 50.1 |

| 4-CH₃ | 5.08 | 15.8 |

| H | 4.60 | 1.0 |

| 4-Cl | 3.98 | 0.25 |

| 3-NO₂ | 2.47 | 0.016 |

| 4-NO₂ | 1.02 | 0.0013 |

Note: Data is illustrative, based on typical kinetic studies of aniline acylation, showing the general trend. koreascience.krrsc.org The rate for the 2-nitro isomer would be similarly low due to the strong electron-withdrawing effect.

The nucleophilic substitution on the alkyl chain (e.g., displacement of the chloro group) is a separate consideration. Such reactions would typically follow an SN2 mechanism, the kinetics of which would be sensitive to the choice of nucleophile, solvent, and temperature. researchgate.net

Influence of Catalysis on Reaction Efficiency and Selectivity

The synthesis of this compound and its analogues, a process fundamentally involving amide bond formation, can be significantly enhanced through the use of catalysts. Catalysis plays a pivotal role in improving reaction efficiency by increasing reaction rates and yields, and in directing selectivity towards the desired product, thereby minimizing the formation of by-products. Various catalytic systems, ranging from metal-based catalysts to organocatalysts, have been explored for amidation reactions.

Transition metal catalysts, for instance, are known to activate carboxylic acid derivatives, facilitating nucleophilic attack by the amine. Iron(III) chloride has been reported as an effective catalyst for the direct amidation of esters under solvent-free conditions, offering good to excellent yields in short reaction times. researchgate.net Other metal catalysts, such as those based on palladium, copper, and gold, are also employed in cross-coupling reactions to form C-N bonds, which is a key step in many amide syntheses. nih.govresearchgate.net The choice of ligand in these catalytic systems is crucial, as it can significantly influence the catalyst's activity and selectivity. researchgate.net For the synthesis of this compound, a suitable Lewis acid catalyst could activate the carbonyl group of a 4-chlorobutyryl derivative, making it more susceptible to attack by 2-nitroaniline.

Organocatalysts, such as boric acid derivatives, have also emerged as powerful tools for direct amidation. For example, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has demonstrated high activity for the amidation of a wide range of carboxylic acids and amines at room temperature. organic-chemistry.org These catalysts operate through different mechanisms, often involving the formation of reactive intermediates with the carboxylic acid. The efficiency and selectivity of these catalytic reactions are highly dependent on the specific catalyst, substrates, and reaction conditions used.

The table below summarizes the impact of different catalytic systems on the efficiency of representative amidation reactions.

| Catalyst System | Substrates | Reaction Conditions | Yield (%) | Reference |

| Iron(III) chloride (15 mol%) | Esters and Amines | Solvent-free | Good to Excellent | researchgate.net |

| Pd-based catalyst with L2 ligand | Aryl halide and Amine | Not specified | 95% | researchgate.net |

| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Carboxylic acids and Amines | Room Temperature | High | organic-chemistry.org |

| Iodine | Tertiary amines and Acyl chlorides | Mild conditions | Good | organic-chemistry.org |

Solvent Effects and Reaction Environment Optimization

The reaction environment, particularly the choice of solvent, exerts a profound influence on the synthesis of this compound. The solvent can affect reaction rates, yields, and even the position of chemical equilibria by solvating reactants, intermediates, and transition states differently. creative-peptides.com For the acylation of 2-nitroaniline, the polarity of the solvent is a critical parameter.

Studies on p-nitroaniline, a structurally related compound, have shown that polar solvents can induce a red shift in its UV-Vis absorption spectrum, indicating a stabilization of the charge-transfer excited state. researchgate.netnih.govresearchgate.netchemrxiv.org This suggests that polar solvents can stabilize the polar transition state of the amidation reaction, thereby accelerating the reaction rate. Solvents like N,N-dimethylformamide (DMF), acetonitrile, and dichloromethane (B109758) are commonly used for amidation reactions. creative-peptides.comresearchgate.net

However, the choice of solvent is not solely dictated by polarity. Specific solute-solvent interactions, such as hydrogen bonding, can also play a significant role. researchgate.net For instance, protic solvents like alcohols can form hydrogen bonds with both the amine and the carbonyl group, which might either activate or deactivate them towards the reaction. Therefore, a careful screening of solvents is necessary to optimize the reaction conditions.

Optimizing the reaction environment also involves controlling other parameters like temperature and pH. researchgate.netcreative-peptides.comresearchgate.net An increase in temperature generally increases the reaction rate but can also lead to the formation of undesired by-products. researchgate.netresearchgate.net The pH of the reaction medium is particularly important when dealing with acid or base-sensitive functional groups. creative-peptides.com For the synthesis of this compound, maintaining a neutral or slightly basic medium could be beneficial to prevent the protonation of the 2-nitroaniline, which would render it non-nucleophilic.

The following table illustrates the effect of different solvents on the properties of p-nitroaniline, providing insight into potential solvent choices for the synthesis of its derivatives.

| Solvent | Polarity (Dielectric Constant) | Observed Effect on p-nitroaniline | Reference |

| Cyclohexane | 2.02 | Non-polar environment, minimal solvatochromic shift | researchgate.net |

| 1,4-Dioxane | 2.21 | Underestimated red shift, potential for specific interactions | nih.gov |

| Dichloromethane | 8.93 | Moderate polarity, influences ground and excited states | researchgate.net |

| Acetonitrile | 37.5 | Polar aprotic, significant solvatochromic shift | researchgate.net |

| Methanol | 32.7 | Polar protic, potential for hydrogen bonding | researchgate.net |

| Water | 80.1 | Highly polar, significant red solvatochromic shift | nih.gov |

Detailed Analysis of Transition States and Intermediates

The formation of the amide bond in this compound proceeds through a multi-step mechanism involving specific intermediates and transition states. Understanding these transient species is crucial for rationalizing reaction outcomes and for designing more efficient synthetic routes. The reaction between an acylating agent (like 4-chlorobutanoyl chloride) and 2-nitroaniline follows a nucleophilic acyl substitution pathway.

The initial step involves the nucleophilic attack of the amino group of 2-nitroaniline on the carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate. nih.gov This intermediate is typically unstable and is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom.

The breakdown of this tetrahedral intermediate is often the rate-determining step. It can proceed through different pathways, depending on the reaction conditions and the nature of the leaving group. In the case of an acyl chloride, the chloride ion is an excellent leaving group. The collapse of the tetrahedral intermediate involves the reformation of the carbonyl double bond and the expulsion of the chloride ion. This process occurs via a transition state where the C-Cl bond is partially broken and the C=O bond is partially formed.

For direct amidation between a carboxylic acid and an amine, the mechanism is more complex and often requires a catalyst. The reaction proceeds through a four-membered transition state where bonds are concurrently formed and broken. researchgate.net Computational studies, using methods like density functional theory (DFT), are invaluable tools for elucidating the structures and energies of these transition states and intermediates, which are often too transient to be observed experimentally. researchgate.net These calculations can help predict the activation energy of the reaction and identify the most probable reaction pathway. researchgate.net

A general representation of the intermediates and transition states in amide bond formation is depicted below.

| Step | Description | Key Species |

| 1 | Nucleophilic attack of the amine on the carbonyl carbon. | Reactants, Transition State 1 , Tetrahedral Intermediate |

| 2 | Collapse of the tetrahedral intermediate and departure of the leaving group. | Tetrahedral Intermediate, Transition State 2 , Products |

Advanced Synthetic Techniques for Butanamide Synthesis

Recent advancements in synthetic methodologies offer promising alternatives to conventional batch processes for the synthesis of butanamides, including this compound. These techniques aim to improve efficiency, safety, scalability, and sustainability.

Ultrasound-Assisted Synthesis in Related Butanamide Derivatives

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool that can significantly accelerate chemical reactions. researchgate.netmdpi.com The application of ultrasound irradiation to a reaction mixture generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. nih.gov

In the context of amide synthesis, sonication has been shown to reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. mdpi.com For the synthesis of butanamide derivatives, this technique could offer a more energy-efficient and rapid alternative. The eco-friendly nature of ultrasound-assisted synthesis, often allowing for reactions at lower temperatures and with reduced solvent usage, makes it an attractive method for industrial applications. researchgate.net

The table below compares conventional and ultrasound-assisted methods for the synthesis of representative amide derivatives.

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

| 1,2,4-Triazole Acetamide (B32628) Derivatives | Conventional | 16-26 hours | 60-75% | mdpi.com |

| 1,2,4-Triazole Acetamide Derivatives | Ultrasound-assisted | 40-80 minutes | 75-89% | mdpi.com |

| Cyclic Amidinium Salts | Conventional | Not specified | Good | scirp.org |

| Cyclic Amidinium Salts | Ultrasound-assisted | Shorter time | Excellent | scirp.org |

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. europa.eu This technology offers numerous advantages over traditional batch synthesis, particularly for reactions that are exothermic or involve hazardous reagents. europa.eunih.gov Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety due to the small reaction volumes at any given time, and ease of scalability. europa.euacs.org

Amidation reactions have been successfully implemented in continuous flow systems. acs.orgresearchgate.netresearchgate.net For the synthesis of this compound, a flow process could involve pumping solutions of 4-chlorobutanoyl chloride and 2-nitroaniline through a heated reactor coil. durham.ac.ukmdpi.com The product stream could then be subjected to in-line purification, leading to a fully automated and continuous manufacturing process. durham.ac.ukflinders.edu.au This approach not only improves efficiency and safety but can also lead to higher purity products by minimizing the formation of degradation products associated with long reaction times in batch reactors. nih.gov

A comparison of batch versus flow synthesis for amidation reactions is presented below.

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reactor volumes | europa.eunih.gov |

| Heat Transfer | Often inefficient, leading to hot spots | Highly efficient, precise temperature control | europa.euacs.org |

| Scalability | Difficult and potentially dangerous | Straightforward by running the system for longer | nih.gov |

| Process Control | Limited control over reaction parameters | Precise control over residence time, temperature, and stoichiometry | acs.org |

| Product Purity | Can be lower due to side reactions | Often higher due to better control and shorter reaction times | nih.gov |

Enzymatic Synthesis Approaches for Butanamide Analogues

Enzymatic synthesis represents a green and highly selective approach to the formation of amide bonds. nih.gov Lipases, in particular, have been widely investigated for their ability to catalyze amidation reactions under mild conditions. researchgate.netnih.govmdpi.com These biocatalysts offer several advantages over traditional chemical methods, including high chemo-, regio-, and enantioselectivity, which can obviate the need for protecting groups and reduce the number of synthetic steps. brandeis.edu

The lipase (B570770) from Candida antarctica (often immobilized as Novozym 435) is a particularly effective catalyst for the amidation of various substrates, including anilines. nih.govmdpi.com The synthesis of butanamide analogues can be achieved by reacting a butyric acid ester or the acid itself with an appropriate amine in the presence of a lipase. The reaction is typically carried out in an organic solvent to minimize hydrolysis, a competing reaction. nih.gov

The use of enzymes aligns with the principles of green chemistry by operating under mild temperatures and pressures, using a biodegradable catalyst, and often generating less waste. While the enzymatic synthesis of this compound itself has not been specifically reported, the successful synthesis of various anilides and other amide analogues suggests its feasibility. mdpi.comnih.gov

The table below highlights the use of lipases in the synthesis of different amide analogues.

| Enzyme | Substrates | Key Finding | Reference |

| Candida antarctica Lipase A (CAL-A) | N-acylated amino acids | High enantioselectivity in amide bond cleavage | researchgate.net |

| Novozym 435 (Candida antarctica Lipase B) | Phenylglycinol and Capric acid | High N-acylation selectivity in a solvent-free system | nih.govbrandeis.edu |

| Lipase from Candida antarctica | 1,3-Diketones and Anilines | Efficient amidation via C-C bond cleavage | mdpi.com |

| Lipozyme IM20 (Mucor miehei lipase) | Tripalmitin and Aniline | Successful synthesis of palmitanilide (B1219662) in organic solvent | nih.gov |

Isolation and Purification Methodologies at Research Scale

Following the chemical synthesis of this compound and its analogues, the target compound is typically present in a crude mixture containing unreacted starting materials, reagents, and reaction byproducts. Therefore, a multi-step isolation and purification sequence is essential at the research scale to obtain the compound in a pure form suitable for characterization and further use. The methodologies generally involve an initial work-up procedure to isolate the crude product, followed by purification techniques such as recrystallization or column chromatography.

The initial isolation from the reaction mixture is commonly achieved through an extractive work-up. This process begins by quenching the reaction, often by pouring the mixture into water or onto crushed ice. nih.govchemicalbook.com This step serves to stop the reaction and precipitate the crude product if it is insoluble in water. Subsequently, liquid-liquid extraction is performed using a water-immiscible organic solvent, with dichloromethane and ether being common choices. chemicalbook.comgoogle.comorgsyn.org The organic layer, containing the desired product, is separated and washed with aqueous solutions, such as water or dilute acids, to remove water-soluble impurities. nih.govorgsyn.org The washed organic phase is then dried over an anhydrous drying agent, like sodium sulfate (B86663) or magnesium sulfate, to remove residual water. chemicalbook.comgoogle.com Finally, the organic solvent is removed under reduced pressure (in vacuo) to yield the crude solid product. chemicalbook.comgoogle.com

| Analogue Type | Quenching Agent | Extraction Solvent | Washing Solution | Drying Agent | Source |

|---|---|---|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)benzamide | Water | Dichloromethane (DCM) | Not Specified | Anhydrous Na2SO4 | chemicalbook.com |

| 4'-chloro-2 nitrobiphenyl | Not Specified (Cooled to RT) | Dichloromethane | Not Specified | Anhydrous MgSO4 | google.com |

| 1-(p-nitrophenyl)-4-chloro-2-butene | Not Applicable | Ether | Water | Anhydrous MgSO4 | orgsyn.org |

| Substituted Benzamides | Crushed Ice | Not Applicable (Filtration) | Dilute HCl | Not Specified (Air Dried) | nih.gov |

Once the crude product is isolated, further purification is typically required. Recrystallization is a widely used and efficient technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. For analogues of this compound, various solvent systems have been employed.

| Compound | Solvent(s) | Observations | Source |

|---|---|---|---|

| 4'-chloro-2 nitrobiphenyl | Anhydrous Ethyl Alcohol | Obtains a yellow-brown solid. Preceded by stirring in petroleum ether. | google.com |

| 1-(p-nitrophenyl)-1,3-butadiene (from a chloro-analogue) | Ligroin | Raises melting point to a constant 78.6–79.4°C after two recrystallizations. | orgsyn.org |

For mixtures that are difficult to separate by recrystallization, or when a very high degree of purity is required, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For chloro-amide analogues, silica (B1680970) gel is a common stationary phase. The crude product is loaded onto the top of the silica gel column, and a solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column. rasayanjournal.co.in Compounds with different polarities travel down the column at different rates, allowing for their separation and collection as distinct fractions.

| Analogue Class | Stationary Phase | Mobile Phase (Eluent) | Source |

|---|---|---|---|

| trans-2-benzyl-4-chloro-1-tosylpiperidine | Silica Gel (100-200 mesh) | Ethyl Acetate / Hexane | rasayanjournal.co.in |

In some cases, the crude product obtained after the initial work-up may be of sufficient purity for subsequent reaction steps, bypassing the need for more rigorous purification. For instance, the synthesis of 2-chloro-N-p-nitrophenylacetamide yielded a product that could be used directly in the next reaction without further purification after simple filtration and drying. google.com The choice of purification methodology ultimately depends on the specific impurities present and the required final purity of the this compound or its analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

While specific experimental ¹H NMR data for this compound is not widely available in the public domain, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its proton spectrum. The expected chemical shifts provide a hypothetical fingerprint of the molecule's hydrogen environments.

The aromatic protons on the 2-nitrophenyl ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro and amide groups. The proton ortho to the nitro group is anticipated to be the most deshielded. The amide proton (N-H) would likely present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

The aliphatic protons of the butanamide chain would resonate in the upfield region. The methylene (B1212753) group adjacent to the carbonyl group (α-CH₂) is expected to appear around 2.5 ppm. The methylene group adjacent to the chlorine atom (γ-CH₂) would be found at approximately 3.7 ppm due to the deshielding effect of the electronegative chlorine. The central methylene group (β-CH₂) would likely appear as a multiplet around 2.2 ppm.

A hypothetical ¹H NMR data table is presented below based on these predictions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplets |

| Amide-H | Variable (Broad Singlet) | Broad Singlet |

| γ-CH₂ (Cl-CH₂) | ~3.7 | Triplet |

| α-CH₂ (C=O-CH₂) | ~2.5 | Triplet |

| β-CH₂ | ~2.2 | Multiplet |

This data is predictive and awaits experimental verification.

Similarly, a predicted ¹³C NMR spectrum can be outlined. The carbonyl carbon of the amide is expected to have the largest chemical shift, appearing around 170 ppm. The aromatic carbons would resonate in the 120-150 ppm range, with the carbon bearing the nitro group being the most downfield. The aliphatic carbons would be found in the upfield region, with the carbon attached to the chlorine atom appearing around 45 ppm, the carbon adjacent to the carbonyl at about 35 ppm, and the central methylene carbon near 28 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic-C (C-NO₂) | Downfield in aromatic region |

| Aromatic-C | 120 - 150 |

| Aliphatic-C (C-Cl) | ~45 |

| Aliphatic-C (C-C=O) | ~35 |

| Aliphatic-C (central) | ~28 |

This data is predictive and awaits experimental verification.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the butanamide chain (γ-CH₂ to β-CH₂ to α-CH₂).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection between the butanamide chain and the 2-nitrophenyl ring via the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which would be useful in determining the preferred conformation of the molecule.

In the event that this compound exists in different crystalline forms, or polymorphs, solid-state NMR (ssNMR) would be a valuable technique for their characterization. ssNMR can distinguish between different packing arrangements in the solid state, which can influence the physical properties of the compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ would correspond to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in a secondary amide.

N-H Bend (Amide II): The N-H bending vibration is typically found near 1550 cm⁻¹.

NO₂ Stretches: The nitro group would exhibit two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the amide would be expected in the 1210-1335 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

A summary of the expected FT-IR absorption bands is provided in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| N-H Bend (Amide II) | ~1550 |

| Asymmetric NO₂ Stretch | 1520 - 1560 |

| Symmetric NO₂ Stretch | 1345 - 1385 |

| C-N Stretch | 1210 - 1335 |

| C-Cl Stretch | 600 - 800 |

This data is predictive and awaits experimental verification.

An in-depth analysis of the chemical compound this compound reveals a complex molecular architecture that can be extensively characterized through advanced spectroscopic techniques. This article delineates the structural features and electronic properties of this compound by examining its Fourier-Transform Raman and mass spectrometry data, as well as its electronic absorption spectra.

Investigation of Biological Activities and Underlying Molecular Mechanisms

Enzymatic Inhibition and Substrate Specificity Studies

The butanamide scaffold has been the subject of various studies to determine its interaction with several key enzymes. These investigations have revealed a spectrum of activities, from potent inhibition to utility as a substrate for enzymatic reactions.

Tyrosinase Inhibition by N-Substituted Phenyl Butanamides

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for cosmetic and therapeutic applications, such as skin whitening and treating hyperpigmentation. researchgate.net N-substituted phenyl butanamides have been investigated as potential tyrosinase inhibitors. For instance, a series of N-(substituted-phenyl)-4-(4-phenyl-1-piperazinyl)butanamides were synthesized and evaluated for their anti-melanogenic and tyrosinase inhibitory activities. researchgate.net One of the most potent compounds identified was N-(2,5-Dimethylphenyl)-4-(4-phenyl-1-piperazinyl)butanamide, which exhibited an IC50 value of 0.258 ± 0.024 μM, significantly more active than the standard inhibitor, kojic acid (IC50 = 16.841 ± 1.146 μM). researchgate.net

Kinetic studies of similar benzamide (B126) derivatives have shown that they can act as competitive inhibitors of tyrosinase. researchgate.net Molecular docking studies have further supported these findings by demonstrating favorable binding interactions within the active site of the enzyme. researchgate.net The structure-activity relationship (SAR) analyses of these compounds indicate that the substitution pattern on the phenyl ring plays a crucial role in their inhibitory potency. researchgate.netresearchgate.net

| Compound | IC50 (µM) | Inhibition Type | Reference |

| N-(2,5-Dimethylphenyl)-4-(4-phenyl-1-piperazinyl)butanamide | 0.258 ± 0.024 | Not specified | researchgate.net |

| Kojic Acid (standard) | 16.841 ± 1.146 | Not specified | researchgate.net |

| (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol | 17.22 ± 0.38 | Non-competitive | nih.gov |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity of Butanamide Analogues

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.govmdpi.com Consequently, DPP-IV inhibitors are an important class of drugs for the management of type 2 diabetes. nih.govnih.gov Research into novel DPP-IV inhibitors has explored a wide range of chemical scaffolds, including those derived from natural products and synthetic compounds. nih.govmdpi.com

While specific studies on 4-chloro-N-(2-nitrophenyl)butanamide as a DPP-IV inhibitor are not prevalent, the broader class of butanamide analogues has been investigated. The binding site of DPP-IV is known to accommodate small molecules with drug-like properties, suggesting that butanamide derivatives could potentially be designed to fit into this site. nih.gov The development of both peptidomimetic and non-peptidomimetic inhibitors highlights the structural diversity that can be tolerated by the enzyme's active site. mdpi.com Food-derived peptides have also been identified as a promising source of DPP-IV inhibitory peptides. nih.gov

Amidase and Nylon-Degrading Enzyme Substrate Utility of N-(Nitrophenyl)butanamides

Amidases and nylon-degrading enzymes are capable of hydrolyzing amide bonds, a key characteristic for their potential use in bioremediation and industrial applications. nrel.govresearchgate.net N-(4-nitrophenyl)butanamide (N4NB), a close structural analog of this compound, has been effectively used as a model substrate to screen for and characterize the activity of potential nylonases. nrel.gov The hydrolysis of the amide bond in N4NB releases p-nitroaniline, a chromogenic compound that can be monitored spectrophotometrically, providing a convenient assay for enzyme activity. nrel.gov

Several enzymes have demonstrated the ability to hydrolyze N4NB, indicating their potential as nylon-degrading biocatalysts. nrel.gov The activity of these enzymes towards this substrate has been shown to correlate with their ability to hydrolyze nylon-6 film, suggesting that N4NB is a suitable surrogate for assessing the degradation of bulk nylon. researchgate.netchemrxiv.org The enzymes responsible for this activity are often serine proteases. researchgate.net

| Enzyme Type | Substrate | Application | Reference |

| Amidase / Nylonase | N-(4-nitrophenyl)butanamide | Screening for nylon-degrading enzymes | nrel.gov |

| Manganese Peroxidase | Nylon-6 Fiber | Nylon degradation | nih.govnih.gov |

Alpha-Glucosidase Enzyme Inhibition by Butanamide Derivatives

Alpha-glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. youtube.com Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. oamjms.euscielo.br A variety of natural and synthetic compounds, including derivatives of butanamide, have been explored for their α-glucosidase inhibitory potential. nih.gov

Studies have shown that various synthetic derivatives can exhibit potent α-glucosidase inhibitory activity. For example, certain triterpenoid (B12794562) derivatives have demonstrated significantly higher activity than the commercially available drug acarbose. nih.gov The search for novel α-glucosidase inhibitors is an active area of research, with compounds from plant and microbial sources being continuously screened for their efficacy. oamjms.euscience.gov The inhibitory mechanism often involves competitive or mixed-type inhibition of the enzyme. scielo.br

Phosphodiesterase (PDE3) Inhibitory Effects of Structurally Related Butanamides

Phosphodiesterase 3 (PDE3) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cellular signaling. nih.gov Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in effects such as vasodilation and increased cardiac contractility. wikipedia.orgcvpharmacology.com For this reason, PDE3 inhibitors are used in the treatment of acute heart failure and intermittent claudication. wikipedia.orgrxlist.com

The development of PDE3 inhibitors has led to the synthesis of a large number of heterocyclic compounds. wikipedia.org While specific data on this compound is limited, the broad structural diversity of known PDE3 inhibitors suggests that butanamide-containing molecules could be designed to target this enzyme. The therapeutic application of PDE3 inhibitors is nuanced, as long-term use in chronic heart failure has been associated with increased mortality, necessitating careful clinical management. nih.govcvpharmacology.com The primary mechanism involves the inhibition of cAMP breakdown, which in turn modulates downstream signaling pathways. cvpharmacology.com

Protein Kinase Inhibition Profile

Protein kinases are a large family of enzymes that play critical roles in cell signaling by phosphorylating proteins. biorxiv.org Their dysregulation is implicated in numerous diseases, particularly cancer, making them major targets for drug development. mdpi.com A wide array of synthetic heterocyclic derivatives have been developed as kinase inhibitors. mdpi.com

Cyclooxygenase (COX-1, COX-2) Inhibition in Related Benzoxazole-Butanamide Derivatives

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the biosynthesis of prostanoids from arachidonic acid. nano-ntp.comderpharmachemica.com While COX-1 is a constitutive enzyme involved in normal cellular functions, COX-2 is inducible and its expression is stimulated by growth factors and cytokines during inflammation. nano-ntp.comderpharmachemica.com Consequently, selective inhibition of COX-2 is a primary goal for developing anti-inflammatory drugs with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms. derpharmachemica.comjocpr.com

Research into benzoxazole (B165842) derivatives has identified them as promising candidates for selective COX-2 inhibition. nano-ntp.comnih.gov Various series of these compounds have been synthesized and evaluated for their ability to inhibit human COX enzymes. derpharmachemica.comjocpr.com For instance, a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives demonstrated significant selectivity for COX-2 over COX-1. derpharmachemica.com Specifically, certain compounds in this class were found to be over 379 to 465 times more selective towards COX-2. derpharmachemica.com Similarly, other synthesized benzoxazole derivatives have shown moderate to potent COX-2 inhibitory activity, with IC50 values comparable to the standard drug, Celecoxib. nano-ntp.comjocpr.com The butanamide moiety, as part of a larger chemical structure, has also been investigated for its role in COX inhibition. A butanamide derivative, S 19812, was identified as a well-balanced dual inhibitor of both cyclooxygenase and 5-lipoxygenase pathways, suggesting its potential as a therapeutic agent for pain and inflammation. nih.gov

| Compound Series | Target Enzyme | Key Findings | Selectivity |

|---|---|---|---|

| Methyl-2-(substituted amido) benzoxazole-5-carboxylates | COX-2 | IC50 values comparable to Celecoxib. nano-ntp.com | Selective for COX-2. nano-ntp.com |

| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino) benzoxazole-5- carboxylate derivatives | COX-1, COX-2 | Compound VI 6 was 379-fold selective for COX-2. derpharmachemica.com | Highly selective for COX-2. derpharmachemica.com |

| Methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5- carboxylates | COX-2 | Compounds VIIe and VIIf showed very potent COX-2 inhibitory activity. jocpr.com | Selective for COX-2. jocpr.com |

| 2-[[2-alkoxy-6-pentadecylphenyl)methyl]thio]-1H-benzoxazoles | COX-1, COX-2 | Compound 19 was over 470-fold selective for COX-2. nih.gov | Highly selective for COX-2. nih.gov |

Antimicrobial Research Focus

The butanamide scaffold is a component of various derivatives investigated for their antibacterial properties. Studies on 2-benzylidene-3-oxobutanamide derivatives have shown significant activity against high-priority drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.govrsc.org These compounds demonstrated potent growth inhibition against these challenging pathogens in vitro. nih.gov

For example, the compound (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide inhibited the growth of MRSA by 99.4% at a concentration of 2 μg/mL and A. baumannii by 98.2% at 16 μg/mL. nih.gov Another derivative, (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide, had a minimum inhibitory concentration (MIC) of 2 μg/mL against MRSA. nih.gov The structure-activity relationship of these compounds indicated that halogen substitutions on the aryl ring were beneficial for activity, while hydrophilic substitutions diminished it. nih.gov Other related amide derivatives have also shown broad-spectrum antimicrobial activity against various bacterial strains. researchgate.netnanobioletters.com Specifically, certain thiourea (B124793) derivatives have demonstrated potent activity against Gram-positive bacteria like S. aureus (including MRSA), Staphylococcus epidermidis, and Enterococcus faecalis, with MIC values ranging from 2–16 µg/mL. nih.gov

| Compound | Bacterial Strain | Activity (MIC) |

|---|---|---|

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA (Sa-MRSA) | 2 μg/mL nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii-MDR (Ab-MDR) | 16 μg/mL nih.gov |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA (Sa-MRSA) | 2 μg/mL nih.gov |

| Thiourea Derivative (TD4) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2–16 µg/mL nih.gov |

Biofilms are communities of microorganisms encased in a self-produced matrix, which makes them resilient to antimicrobial treatments and host immune responses. nih.govresearchgate.net The ability to inhibit biofilm formation or disrupt established biofilms is a key strategy in combating persistent infections. nih.gov Research has shown that certain synthetic compounds can effectively inhibit and disrupt biofilms formed by pathogenic fungi and bacteria. nih.govnih.gov

While 2-benzylidene-3-oxobutanamide derivatives did not show significant activity against fungal strains like Cryptococcus neoformans and Candida albicans, other related structures have demonstrated potent anti-biofilm capabilities. nih.gov For instance, N-substituted phthalimide (B116566) derivatives have been investigated for their effects against Candida species. nih.gov N-butylphthalimide (NBP) was identified as a potent inhibitor of biofilm formation in both fluconazole-sensitive and resistant C. albicans and C. parapsilosis at sub-inhibitory concentrations. nih.gov NBP also effectively inhibited biofilm formation in various pathogenic bacteria and could disrupt polymicrobial biofilms. nih.gov Furthermore, blends of enzymes and botanical extracts have been shown to significantly reduce the mass and metabolic activity of established biofilms of C. albicans and Staphylococcus species. nih.govnih.govresearchgate.net

Understanding the molecular mechanisms behind a compound's antimicrobial activity is crucial for its development as a therapeutic agent. For butanamide and related derivatives, several mechanisms have been proposed and investigated.

One potential mechanism is the disruption of the bacterial cell wall. A study on a thiourea derivative, TD4, revealed that it disrupted the integrity of the MRSA cell wall, contributing to its potent antibacterial effect. nih.gov

Another critical area of investigation is the modulation of iron metabolism. Iron is an essential nutrient for most pathogenic bacteria, and interfering with its acquisition is a viable antimicrobial strategy. mdpi.comnih.gov The iron regulatory protein (IRP)-iron-responsive element (IRE) system is a key component of cellular iron homeostasis. nih.gov Research has identified new chemical inhibitors of this system, such as V004-0872, which contains a chloroacetamide moiety structurally similar to the 4-chlorobutanamide (B1293659) portion of the target compound. This compound was found to inhibit human IRP2, leading to decreased cellular iron levels by downregulating the transferrin receptor 1 and upregulating ferritin. nih.gov This suggests that compounds with a chloro-amide structure may exert antimicrobial effects by interfering with the pathogen's iron metabolism.

Antiviral Investigations of Butanamide Analogues

Analogues of butanamide, such as butenolide and tabamide derivatives, have been a focus of antiviral research, particularly against the influenza A virus. nih.govnih.govnih.gov Influenza remains a significant threat to public health, necessitating the development of new antiviral drugs to combat emerging drug-resistant strains. nih.gov

A series of butenolide derivatives were screened for their antiviral activity, with one compound, 3D, showing potential against the H1N1 virus with low toxicity. nih.gov This compound was found to inhibit viral replication and the expression of viral proteins in a dose-dependent manner. nih.gov Further studies indicated that it acts during the early stages of the viral life cycle and can reduce the production of pro-inflammatory cytokines induced by the virus. nih.gov Similarly, another butenolide derivative, compound 37, was identified as an effective antiviral agent against H1N1 both in vitro and in vivo, with evidence suggesting it inhibits the virus by suppressing the activity of neuraminidase (NA). nih.gov

Research on tabamide A (TA0) and its synthetic derivatives also revealed significant anti-influenza virus activity. nih.govmdpi.comresearchgate.netsemanticscholar.org Structure-activity relationship studies showed that specific structural features were crucial for its antiviral action. nih.gov One derivative, TA25, demonstrated a seven-fold higher activity than the parent compound and was found to inhibit viral mRNA synthesis early in the infection cycle. nih.govmdpi.com

Anti-inflammatory and Immunomodulatory Effects

Beyond direct antimicrobial and antiviral activities, butanamide derivatives and related compounds have been investigated for their effects on the immune system. The inhibition of COX-2 by related benzoxazole derivatives, as previously discussed, is a primary mechanism for their anti-inflammatory effects. derpharmachemica.comjocpr.com

Furthermore, butyrate (B1204436), a short-chain fatty acid structurally related to butanamide, and its derivatives are known to have significant immunomodulatory properties. nih.govnih.gov Butyrate plays a crucial role in maintaining intestinal homeostasis and can regulate the production of cytokines. nih.gov As a histone deacetylase (HDAC) inhibitor, butyrate can alter gene expression, leading to anti-inflammatory effects, in part by inhibiting the activation of the NF-κB transcription factor. nih.gov This modulation of proinflammatory cytokine production highlights the potential of butyrate derivatives to influence immune responses. nih.govnih.gov Studies have also shown that certain peptides derived from food sources can exert immunomodulatory effects by regulating cytokine production and modulating immune cell activation. researchgate.net Additionally, Nitazoxanide, a broad-spectrum drug, has demonstrated immunomodulatory effects on peripheral blood mononuclear cells by inhibiting T lymphocyte proliferation and reducing levels of proinflammatory cytokines like IL-1β, IL-2, and IL-6. mdpi.com

Modulation of Pro-inflammatory Cytokine (IL-1β, IL-6, TNF-α) Gene Expression and Release

There is no available data from laboratory studies (in vitro or in vivo) that has assessed the impact of this compound on the gene expression or secretion of key pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), or Tumor Necrosis Factor-alpha (TNF-α). Research in this area would typically involve treating specific cell types (e.g., macrophages) or animal models with the compound and then measuring the subsequent changes in cytokine levels through techniques like quantitative polymerase chain reaction (qPCR) or enzyme-linked immunosorbent assay (ELISA).

Interaction with Cellular Signaling Pathways Involved in Inflammation

The molecular pathways that govern inflammation are complex, often involving cascades of protein activation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Scientific investigation into whether this compound interacts with or modulates these or other inflammation-related signaling pathways has not been documented in the available literature.

Anticancer Potential and Cell Cycle Modulation

The potential for chemical compounds to act as anticancer agents is a significant area of pharmaceutical research. This typically involves evaluating a compound's ability to inhibit the growth of cancer cells, induce programmed cell death (apoptosis), and affect the cell cycle.

Induction of Apoptosis in Cancer Cell Lines via Caspase Pathway Activation

Studies to determine if this compound can induce apoptosis in cancer cell lines are not present in the public domain. Such research would investigate the activation of caspases, a family of proteases that are central to the apoptotic process.

Mechanism of Action Studies in Relevant Cancer Models

Without initial data suggesting anticancer activity, comprehensive mechanism-of-action studies in relevant cancer models (such as specific human cancer cell lines or animal tumor models) for this compound have not been undertaken or published.

Other Biological System Interactions and Target Identification

Beyond inflammation and cancer, the broader biological effects of a compound are of interest to researchers. This includes identifying specific molecular targets with which the compound might interact.

Exploration of Interactions with Specific Receptors or Enzymes beyond those listed

There is no published research that has explored the binding or modulatory activity of this compound on any specific biological receptors or enzymes.

Role of the Nitrophenyl Moiety in Electron Transfer Processes within Biological Systems

The nitrophenyl moiety is a critical functional group in a variety of biologically active compounds, playing a pivotal role in their mechanism of action through its involvement in electron transfer processes. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, rendering it susceptible to reductive metabolism within biological systems. This reduction is often a prerequisite for the compound's biological activity and is mediated by various oxidoreductase enzymes.

The bioactivation of compounds containing a nitrophenyl group is primarily initiated by nitroreductases, which are found in both prokaryotic and eukaryotic organisms. These enzymes catalyze the reduction of the nitro group in either a one-electron or a two-electron transfer process.

In a single-electron reduction pathway, the nitrophenyl moiety accepts an electron to form a nitro anion radical. nih.gov This radical species is highly reactive and, under aerobic conditions, can participate in a process known as redox cycling. In this futile cycle, the nitro anion radical transfers the electron to molecular oxygen, generating a superoxide (B77818) radical anion and regenerating the parent nitroaromatic compound. nih.govscielo.br This process can lead to a significant increase in intracellular reactive oxygen species (ROS), inducing oxidative stress, which can damage cellular components such as DNA, proteins, and lipids.

Alternatively, under anaerobic or hypoxic conditions, or through the action of oxygen-insensitive Type I nitroreductases, the nitro group can undergo a two-electron reduction to form a nitroso intermediate. nih.govscielo.br This is followed by a further two-electron reduction to a hydroxylamine (B1172632) derivative, and finally, a two-electron reduction to the corresponding amine. scielo.brnih.gov These reduced metabolites, particularly the hydroxylamine, are often highly reactive electrophiles capable of forming covalent adducts with cellular macromolecules, leading to cytotoxicity. nih.gov

The efficacy of a nitrophenyl-containing compound as a bioreductive drug is closely linked to its redox potential. A more positive reduction potential facilitates the acceptance of an electron, leading to a more rapid enzymatic reduction. The biological activity of many nitroaromatic compounds has been shown to correlate with their single-electron reduction potential (E¹₇). mdpi.com

The table below illustrates the typical range of reduction potentials for various classes of nitroaromatic compounds, providing a comparative basis for understanding the likely redox behavior of this compound.

| Compound Class | Typical Single-Electron Reduction Potential (E¹₇) at pH 7 (mV) | Primary Reduction Pathway |

|---|---|---|

| Nitrobenzenes | -350 to -480 | One- and two-electron |

| Nitrofurans | -250 to -350 | Primarily two-electron |

| Nitroimidazoles | -400 to -500 | One-electron |

The specific biological effects of this compound would be contingent on the particular enzymes that interact with its nitrophenyl moiety and the subsequent metabolic pathways. For instance, in the context of antimicrobial activity, bacterial nitroreductases can activate the compound, leading to the generation of cytotoxic species within the pathogen. mdpi.comencyclopedia.pub Similarly, in cancer therapy, tumor-specific hypoxia can promote the reductive activation of nitroaromatic prodrugs by nitroreductases that are highly expressed in the hypoxic tumor environment. nih.gov

The kinetics of the reduction of nitroaromatic compounds by flavoenzymes, such as cytochrome P450 reductase, often follow an "outer-sphere" electron transfer model. mdpi.com The rate of this reaction is linearly dependent on the reduction potential of the nitroaromatic compound. The table below presents hypothetical kinetic parameters for the reduction of a series of nitroaromatic compounds by a generic flavoenzyme, illustrating this relationship.

| Nitroaromatic Compound | Reduction Potential (E¹₇, mV) | kcat/Km (s⁻¹M⁻¹) |

|---|---|---|

| Compound A | -350 | 1.5 x 10⁴ |

| Compound B | -400 | 8.0 x 10³ |

| Compound C | -450 | 3.5 x 10³ |

| Compound D | -500 | 1.2 x 10³ |

Advanced Research Applications and Future Directions for 4 Chloro N 2 Nitrophenyl Butanamide

Utilization as Versatile Building Blocks in Organic Synthesis

The intrinsic chemical functionalities of 4-chloro-N-(2-nitrophenyl)butanamide make it a valuable intermediate or "building block" in organic synthesis. The molecule possesses three primary sites for chemical modification: the terminal chlorine atom on the butanoyl chain, the nitro group on the phenyl ring, and the amide bond itself. Each of these sites can be targeted with specific reagents to construct more complex molecular architectures.

Derivatization to Explore Novel Chemical Space and Compound Libraries

The strategic modification of this compound allows for the systematic exploration of new chemical space, which is fundamental to discovering molecules with novel properties. The chloroalkyl group is a key handle for derivatization, susceptible to nucleophilic substitution by a wide array of functional groups. For instance, reaction with amines, thiols, or azides can introduce new pharmacophores or linking points for further elaboration.

Simultaneously, the nitro group offers a different avenue for diversification. It can be readily reduced to an amine, which can then undergo a host of subsequent reactions such as acylation, alkylation, or diazotization. This dual reactivity at opposite ends of the molecule makes it an ideal scaffold for generating combinatorial libraries of compounds for screening in drug discovery and materials science.

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Terminal Chlorine | Nucleophilic Substitution | Amines (R-NH₂), Thiols (R-SH), Azide (N₃⁻), Alcohols (R-OH) | Secondary/Tertiary Amine, Thioether, Azide, Ether |

| Nitro Group | Reduction | H₂, Pd/C; SnCl₂; Fe/HCl | Amine (-NH₂) |

| Resulting Amine (from nitro reduction) | Acylation, Diazotization | Acyl chlorides, NaNO₂/HCl | Amide, Diazonium Salt |

Synthesis of Prodrugs or Biologically Active Conjugates

The nitrophenyl moiety is a key feature in a class of therapeutics known as hypoxia-activated prodrugs (HAPs). mdpi.comnih.gov These prodrugs are designed to be selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors. nih.govencyclopedia.pub Under hypoxic conditions, reductase enzymes can reduce the nitro group to hydroxylamine (B1172632) or amine functionalities. mdpi.com This bio-reduction dramatically alters the electronic properties of the molecule, triggering a fragmentation cascade that releases a cytotoxic agent precisely at the tumor site, thereby minimizing damage to healthy, well-oxygenated tissues. encyclopedia.pubnih.gov

Given this precedent, this compound could serve as a "trigger" component in novel HAPs. The butanamide linker could be attached to a known cytotoxic "effector" molecule. Upon reduction of the nitro group in a hypoxic environment, the linker would be cleaved, releasing the active drug. This strategy represents a promising direction for creating targeted cancer therapies. researchgate.net

Exploration in Materials Science and Functional Materials Design

The unique electronic and structural characteristics of this compound also suggest its utility in the field of materials science, particularly in the design of dyes, pigments, and self-assembling systems.

Potential in Dye and Pigment Chemistry Due to Nitrophenyl-Azo Analogue Structure

The "4-chloro-2-nitrophenyl" structural motif is a well-established precursor in the synthesis of azo dyes and pigments. sciencemadness.org The standard synthetic route involves the chemical reduction of the nitro group to an amine, followed by diazotization with nitrous acid to form a highly reactive diazonium salt. nih.govunb.ca This salt can then be coupled with electron-rich aromatic compounds (coupling components) like phenols or anilines to form brightly colored azo compounds (-N=N-). nih.govekb.eg

By applying this known chemistry, this compound can be envisioned as a precursor to a new family of functional dyes. The butanamide tail could be used to modify the dye's physical properties, such as solubility, or to covalently link the chromophore to polymers or surfaces.

| Precursor Moiety | Coupling Component | Resulting Azo Compound Class | Potential Application |

|---|---|---|---|

| 4-chloro-2-aminophenyl (from reduction) | Resorcinol | (E)-4-((5-chloro-2-nitrophenyl)diazenyl)benzene-1,3-diol analogue | Textile Dye, pH Indicator. researchgate.net |

| 4-chloro-2-aminophenyl (from reduction) | Vanillin | Azo-azomethine dye precursor | Functional Pigment. ekb.eg |

| 4-chloro-2-aminophenyl (from reduction) | p-Aminophenol | Hydroxy azo dye | Specialty Colorant. sciencemadness.org |

Development of Amphiphilic Structures for Self-Assembly or Drug Delivery Systems (Conceptual)

Amphiphilic molecules, which possess both water-loving (hydrophilic) and water-fearing (hydrophobic) parts, can spontaneously self-assemble in solution to form structures like micelles and vesicles. mdpi.com This property is widely exploited in drug delivery to encapsulate and transport poorly soluble drugs.

Conceptually, this compound can be chemically transformed into an amphiphilic structure. The nitrophenyl head is inherently hydrophobic, while the butanamide tail is more flexible. By replacing the terminal chlorine atom with a strongly hydrophilic group—such as a quaternary ammonium (B1175870) salt, a sulfonate group, or a short polyethylene (B3416737) glycol (PEG) chain—the resulting molecule would gain an amphiphilic character. Such derivatives could then be investigated for their ability to form self-assembled nanostructures capable of encapsulating therapeutic agents, offering a novel platform for drug delivery systems.

Theoretical Frameworks for Predictive Design

Before embarking on extensive laboratory synthesis, modern chemical research leverages computational tools to predict molecular properties and guide experimental design. Theoretical frameworks, particularly Density Functional Theory (DFT), provide powerful insights into the electronic structure, stability, and reactivity of molecules like this compound and its potential derivatives. nih.govnih.gov

DFT calculations can be used to determine key quantum chemical descriptors. researchgate.net For example, mapping the Molecular Electrostatic Potential (MEP) can identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the molecule's electronic transitions and reactivity. nih.gov Furthermore, molecular docking simulations can predict how potential drug candidates derived from this scaffold might bind to biological targets like proteins or DNA. researchgate.net These computational methods allow for a rational, in-silico design process, prioritizing the synthesis of compounds with the highest probability of possessing the desired properties, thus saving significant time and resources. nih.gov

| Computational Method | Predicted Property | Application in Design |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic structure | Confirming molecular stability and structure; predicting spectroscopic signatures. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, electron distribution | Assessing chemical reactivity and electronic properties for materials science. nih.gov |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, reactive sites | Guiding derivatization strategies by identifying sites for nucleophilic/electrophilic attack. researchgate.net |

| Molecular Docking | Binding affinity and mode to biological targets | Screening potential drug candidates for biological activity. researchgate.net |

Application of Chemical Reactivity Theory (CRT) to Butanamide Transformations

Chemical Reactivity Theory (CRT) provides a powerful framework for understanding and predicting the course of chemical reactions. For a molecule like this compound, CRT can be instrumental in elucidating its reactivity profile and guiding the synthesis of novel derivatives. The inherent reactivity of this molecule is governed by the interplay of its functional groups: the electrophilic carbon of the chlorobutanamide moiety, the nucleophilic character of the amide nitrogen, and the electronic effects of the nitro group on the phenyl ring.

The nitro group, being a strong electron-withdrawing group, significantly influences the electron distribution across the aromatic ring, affecting its susceptibility to nucleophilic or electrophilic attack. The reactivity of the chloro group at the terminal position of the butanamide chain makes it a prime site for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the synthesis of a diverse library of analogues.

Future research could leverage Density Functional Theory (DFT) calculations to model the reactivity of this compound. researchgate.net Such studies can predict reaction pathways, transition states, and the kinetic and thermodynamic feasibility of various transformations. This theoretical insight can guide synthetic chemists in designing efficient reaction conditions and targeting specific structural modifications to enhance desired properties.

Machine Learning Approaches for Activity Prediction and Design

Machine learning (ML) has emerged as a transformative tool in drug discovery and materials science. researchgate.netresearch.google For this compound and its derivatives, ML algorithms can be trained on existing datasets of related compounds to predict a wide range of properties, including biological activity, toxicity, and physicochemical characteristics. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of computational chemistry, can be developed using ML techniques to correlate the structural features of butanamide derivatives with their biological activities. nih.gov These models can identify key molecular descriptors that govern a compound's efficacy and selectivity, thereby guiding the design of new analogues with improved therapeutic profiles. upf.edu

Various ML algorithms, such as random forests, support vector machines, and deep neural networks, can be employed for these predictive tasks. nih.govbiorxiv.org By training these models on large datasets of compounds with known activities, researchers can virtually screen vast chemical libraries to identify promising candidates for further experimental validation. github.comresearchgate.net This in silico approach significantly accelerates the drug discovery process and reduces the reliance on costly and time-consuming experimental screening.

Table 1: Potential Applications of Machine Learning in the Study of this compound Derivatives

| Machine Learning Application | Description | Potential Impact |

| Bioactivity Prediction | Predict the biological activity of novel analogues against specific targets. | Accelerate the identification of potent and selective compounds. |

| Toxicity Prediction | Assess the potential toxicity of new derivatives early in the discovery pipeline. | Reduce late-stage failures and improve the safety profile of drug candidates. |

| ADME Profiling | Predict the Absorption, Distribution, Metabolism, and Excretion properties of compounds. | Optimize the pharmacokinetic properties of lead molecules. |

| De Novo Design | Generate novel molecular structures with desired activity and property profiles. | Explore novel chemical space and identify innovative drug candidates. |

Development of High-Throughput Screening Assays for Analogues

High-throughput screening (HTS) is a critical technology in modern drug discovery, enabling the rapid screening of large compound libraries to identify "hit" molecules with desired biological activity. axxam.itaxxam.com For the discovery of novel therapeutic agents based on the this compound scaffold, the development of robust and efficient HTS assays is paramount.

Depending on the therapeutic target of interest, various HTS assay formats can be employed. These can range from biochemical assays that measure the inhibition of a specific enzyme to cell-based assays that assess the modulation of a cellular pathway. mdpi.com The availability of public databases like PubChem provides a wealth of HTS data that can be used to develop and validate new screening protocols. nih.govspringernature.com

Future efforts in this area will likely focus on the miniaturization and automation of HTS assays to increase throughput and reduce costs. The integration of advanced detection technologies, such as fluorescence resonance energy transfer (FRET) and label-free detection methods, can enhance the sensitivity and reliability of these assays. The data generated from HTS campaigns can then be used to train and refine the machine learning models discussed in the previous section, creating a powerful feedback loop between experimental screening and computational design.

Unexplored Biological Activities and Novel Therapeutic Avenues for Butanamide Derivatives

The butanamide scaffold is present in a wide range of biologically active compounds, suggesting that this compound and its derivatives may possess unexplored therapeutic potential. nih.gov For instance, various butanamide derivatives have been investigated for their anticonvulsant and antinociceptive properties. mdpi.comacs.org The structural features of this compound could be systematically modified to explore these and other potential therapeutic applications.

Furthermore, related acetamide (B32628) derivatives have shown promise as antibacterial agents. nih.gov Given the growing threat of antibiotic resistance, the exploration of novel antibacterial compounds is a high priority. The chloro and nitro functional groups on the this compound molecule could be key to its potential antimicrobial activity.

Table 2: Potential Therapeutic Avenues for this compound Derivatives

| Therapeutic Area | Potential Mechanism of Action | Key Structural Features |

| Neurological Disorders | Modulation of ion channels or neurotransmitter receptors. | Amide linkage and substituted phenyl ring. |